molecular formula C12H10Hg3O14 B12669625 Mercuric citrate CAS No. 42240-86-8

Mercuric citrate

Cat. No.: B12669625
CAS No.: 42240-86-8
M. Wt: 979.97 g/mol
InChI Key: HDCBDFYSGPMGMJ-UHFFFAOYSA-H
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Description

Mercuric citrate is a chemical compound with the molecular formula C₁₂H₁₀Hg₃O₁₄ . It is composed of mercury and citric acid, forming a complex that is used in various scientific and industrial applications. This compound is known for its toxicity and its ability to form stable complexes with other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercuric citrate can be synthesized through the reaction of mercuric oxide with citric acid. The reaction typically involves dissolving mercuric oxide in a solution of citric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals.

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful handling of mercury compounds due to their toxic nature. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Mercuric citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercuric oxide and other mercury compounds.

    Reduction: It can be reduced to elemental mercury under specific conditions.

    Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and stannous chloride are typical reducing agents.

    Substitution Reactions: These reactions often involve ligands such as chloride ions or other organic acids.

Major Products Formed

    Oxidation: Mercuric oxide (HgO) and other mercury salts.

    Reduction: Elemental mercury (Hg).

    Substitution: Various mercury complexes depending on the substituting ligand.

Scientific Research Applications

Mercuric citrate is used in several scientific research applications, including:

    Chemistry: As a reagent in analytical chemistry for the detection and quantification of certain ions.

    Biology: In histological staining techniques to preserve tissue samples.

    Medicine: Historically used in some medicinal preparations, although its use has declined due to toxicity concerns.

    Industry: Employed in the production of certain types of batteries and other industrial processes.

Mechanism of Action

The mechanism of action of mercuric citrate involves its ability to bind with sulfhydryl groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can interfere with various metabolic pathways, particularly those involving thiol-containing enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Mercuric chloride (HgCl₂)
  • Mercuric nitrate (Hg(NO₃)₂)
  • Mercuric oxide (HgO)

Comparison

Mercuric citrate is unique in its ability to form stable complexes with organic acids like citric acid. Compared to mercuric chloride and mercuric nitrate, this compound is less commonly used but offers specific advantages in certain applications, such as histological staining. Its toxicity profile is similar to other mercuric compounds, necessitating careful handling and usage.

Properties

CAS No.

42240-86-8

Molecular Formula

C12H10Hg3O14

Molecular Weight

979.97 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+)

InChI

InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

HDCBDFYSGPMGMJ-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2]

Origin of Product

United States

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